![molecular formula C17H17N3S2 B2497136 2-(苄基硫基)-4-(1-吡咯啉基)噻吩[3,2-d]嘧啶 CAS No. 339018-94-9](/img/structure/B2497136.png)

2-(苄基硫基)-4-(1-吡咯啉基)噻吩[3,2-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

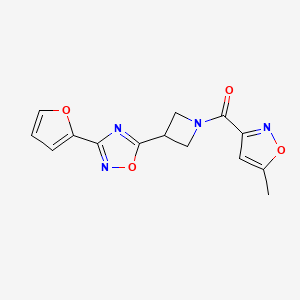

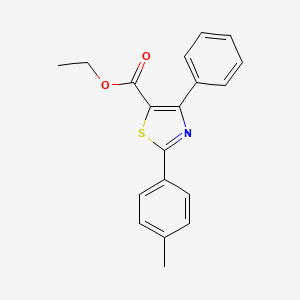

“2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C17H17N3S2 . Thienopyrimidine derivatives, such as this compound, hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves different methods . For instance, substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors were synthesized via structural modifications of tazemetostat . Another method involved a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

Thienopyrimidine derivatives have various biological activities . They have been shown to inhibit various enzymes and pathways .Physical And Chemical Properties Analysis

The average mass of “2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine” is 327.467 Da and its monoisotopic mass is 327.086395 Da .科学研究应用

Anticancer Activity

2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine: has demonstrated potent antiproliferative activity against several tumor cell lines. Notably, analogues 13 and 25d exhibited impressive IC50 values (around 1nM) and overcame P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). Mechanistic studies revealed that these compounds induce G2/M phase arrest, apoptosis, and inhibit tumor cell migration and invasion. The X-ray cocrystal structures of these inhibitors in complex with tubulin provide valuable insights .

EZH2 Inhibition

Structural modifications of tazemetostat led to the synthesis of substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors. These compounds were evaluated for their antiproliferative activity against various cancer cell lines. Investigating their potential as epigenetic regulators could yield promising therapeutic strategies .

PDE4 Inhibition

Novel thieno[2,3-d]pyrimidines, including those fused with a cyclohexane ring, were designed as potential PDE4 inhibitors. The synthesis of these compounds involved key steps, and their inhibitory effects on phosphodiesterase 4 warrant further exploration in the context of inflammatory diseases and other related conditions .

Chemical Biology and Medicinal Chemistry

Researchers can leverage this compound’s unique scaffold for designing libraries of diverse analogues. By exploring structure-activity relationships, they may discover additional applications, such as enzyme inhibition, protein-protein interactions, or receptor modulation.

作用机制

Target of Action

The primary targets of 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine are Tubulin and EZH2 . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape. EZH2 is an enzyme that plays a crucial role in gene regulation by adding methyl groups to histones, which can lead to the repression of gene expression.

Mode of Action

This compound interacts with its targets by inhibiting their function. It has been found to inhibit tubulin polymerization , which disrupts the formation of the mitotic spindle necessary for cell division. This leads to cell cycle arrest at the G2/M phase . As an EZH2 inhibitor, it prevents the methylation of histones, thereby affecting gene expression .

Biochemical Pathways

The inhibition of tubulin affects the cell cycle pathway , leading to cell cycle arrest . The inhibition of EZH2 affects the histone methylation pathway , leading to changes in gene expression . These changes can have downstream effects on various cellular processes, including cell proliferation, differentiation, and survival.

Pharmacokinetics

The compound’s potent antiproliferative activity against various cancer cell lines suggests it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion . In particular, it has demonstrated potent antitumor activity against various cancer cell lines .

未来方向

Thienopyrimidine derivatives continue to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . They are frequently used as molecular therapeutic targets because they play key roles in several signal transduction pathways . These findings indicate that thienopyrimidine derivatives would be an attractive chemical tool for the further optimization and evaluation of new EZH2 inhibitors .

属性

IUPAC Name |

2-benzylsulfanyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S2/c1-2-6-13(7-3-1)12-22-17-18-14-8-11-21-15(14)16(19-17)20-9-4-5-10-20/h1-3,6-8,11H,4-5,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHRPAQZAJCPEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide](/img/structure/B2497053.png)

![1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2497054.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2497055.png)

![2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497056.png)

![N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2497058.png)

![(NE)-N-spiro[2.5]octan-7-ylidenehydroxylamine](/img/structure/B2497062.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine](/img/structure/B2497063.png)

![6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2497065.png)

![1-[4-(1,3-Thiazol-4-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2497066.png)

![ethyl 2-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2497069.png)

![N-cycloheptyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2497071.png)

![5-chloro-2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497074.png)